8-Oxo-2'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

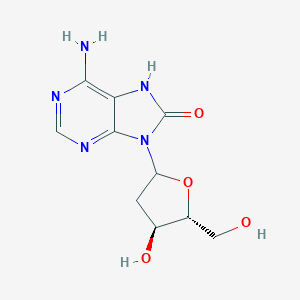

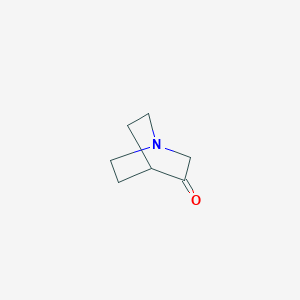

8-Oxo-2’-deoxyadenosine is an oxidized derivative of 2’-deoxyadenosine, one of the four nucleosides that make up DNA. This compound is formed as a result of oxidative stress, where reactive oxygen species attack the adenine base in DNA, leading to the formation of 8-oxo-2’-deoxyadenosine. It is considered a biomarker for oxidative DNA damage and has been implicated in various diseases, including cancer and neurodegenerative disorders .

Mechanism of Action

Target of Action

The primary target of 8-Oxo-2’-deoxyadenosine (also known as 2’-Deoxy-8-oxo-adenosine) is the guanine base in nucleic acids . The identification of the position of 8-oxo-2’-deoxyguanosine (8-oxo-dG) in DNA is important to clarify the pathogenesis of many diseases .

Mode of Action

8-Oxo-2’-deoxyadenosine interacts with its target by oxidizing the guanine base in nucleic acids . This oxidation can lead to the production of 8-oxoguanine, which can pair with adenine . This feature of 8-oxoguanine in DNA (8-oxo-dG) induces a G > T (C > A) mutation in cancers .

Biochemical Pathways

The biochemical pathways affected by 8-Oxo-2’-deoxyadenosine involve the balance between damage formation and repair . Reactive oxygen species (ROS) control diverse cellular phenotypes by oxidizing biomolecules . Among these, the guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine . 8-Oxoguanine can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription .

Pharmacokinetics

It is known that the compound is involved in multiple-turnover single nucleotide primer extension reactions . This process amplifies the presence of 8-oxo-dG several hundred times , which may have implications for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 8-Oxo-2’-deoxyadenosine’s action include inducing mutations in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . 8-Oxoguanine in RNA (o8G) causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .

Action Environment

The action of 8-Oxo-2’-deoxyadenosine is influenced by environmental factors such as oxidative stress . Increasing ROS production induced by environmental stress or pathophysiological conditions overwhelms homeostatic regulation, thereby imposing oxidative stress . Oxidative stress is involved in various pathogeneses, including tumorigenesis and neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

8-Oxo-2’-deoxyadenosine plays a significant role in biochemical reactions. It can pair with both adenine and cytosine, which can cause both replicational and translational errors . This compound is actively involved in intracellular signaling and initiates inflammatory and immune responses to maintain homeostasis under the action of external pathogens .

Cellular Effects

8-Oxo-2’-deoxyadenosine has profound effects on various types of cells and cellular processes. It influences cell function by inducing a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . It also plays a role in sensing cellular oxidative stress .

Molecular Mechanism

At the molecular level, 8-Oxo-2’-deoxyadenosine exerts its effects through several mechanisms. It can pair with adenine, leading to misincorporation during DNA replication . It also interacts with various biomolecules, including enzymes and proteins, affecting their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Oxo-2’-deoxyadenosine change over time. It has been observed that this compound exhibits pronounced anti-inflammatory and antioxidant properties

Metabolic Pathways

8-Oxo-2’-deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxo-2’-deoxyadenosine typically involves the oxidation of 2’-deoxyadenosine. One common method is the use of Fenton’s reagent, which consists of hydrogen peroxide and ferrous iron. This reagent generates hydroxyl radicals that oxidize 2’-deoxyadenosine to form 8-oxo-2’-deoxyadenosine .

Industrial Production Methods: Industrial production of 8-oxo-2’-deoxyadenosine is less common due to its specific use in research rather than large-scale applications. the synthesis can be scaled up using controlled oxidation processes involving Fenton’s reagent or other oxidizing agents under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Oxo-2’-deoxyadenosine primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used to reduce 8-oxo-2’-deoxyadenosine back to 2’-deoxyadenosine.

Substitution: Nucleophilic substitution reactions can occur at the 8-oxo position, especially in the presence of strong nucleophiles.

Major Products: The major product of the oxidation of 2’-deoxyadenosine is 8-oxo-2’-deoxyadenosine. Further oxidation can lead to the formation of other oxidized derivatives, but these are less common .

Scientific Research Applications

8-Oxo-2’-deoxyadenosine is widely used as a biomarker for oxidative DNA damage in various fields:

Chemistry: It is used to study the mechanisms of oxidative stress and the effects of antioxidants.

Biology: Researchers use it to investigate the role of oxidative DNA damage in aging and disease processes.

Comparison with Similar Compounds

8-Oxo-2’-deoxyguanosine: Another oxidized nucleoside that serves as a biomarker for oxidative DNA damage.

8-Oxoguanosine: The ribonucleoside counterpart of 8-oxo-2’-deoxyguanosine, used as a marker for RNA oxidation.

Uniqueness: 8-Oxo-2’-deoxyadenosine is unique in its specific formation from the oxidation of adenine in DNA. While 8-oxo-2’-deoxyguanosine is more commonly studied, 8-oxo-2’-deoxyadenosine provides distinct insights into the oxidative damage of adenine bases and their role in mutagenesis and disease .

Properties

CAS No. |

62471-63-0 |

|---|---|

Molecular Formula |

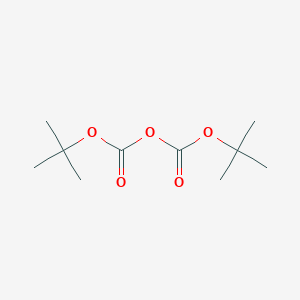

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1 |

InChI Key |

NDWAUKFSFFRGLF-YRZWDFBDSA-N |

SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

Synonyms |

2’-Deoxy-7,8-dihydro-8-oxo-adenosine; 2’-Deoxy-7,8-dihydroadenosin-8-one; 7,8-Dihydro-8-oxodeoxyadenosine; 8-Oxo-2’-deoxyadenosine; 8-Oxo-2’-deoxydihydroadenosine; 8-Oxo-7,8-dihydro-2’-deoxyadenosine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)